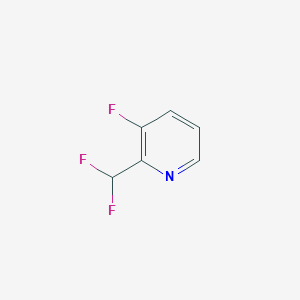

2-(Difluoromethyl)-3-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethyl)-3-fluoropyridine is a chemical compound that is widely used in scientific research. This compound is a member of the pyridine family and is known for its unique chemical properties. It is widely used in the pharmaceutical industry due to its ability to act as a precursor for the synthesis of various drugs.

Applications De Recherche Scientifique

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis, using visible light, has shown promise in facilitating radical fluoromethylation reactions, including difluoromethylation. This method, involving catalysts like Ru(bpy)3 and fac-[Ir(ppy)3], is efficient in introducing difluoromethyl groups into various organic compounds, a crucial structural motif in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Radiofluorination for Medical Imaging

The incorporation of fluorine-18 in fluoropyridines, like 2-(difluoromethyl)-3-fluoropyridine, is significant in medical imaging using Positron Emission Tomography (PET). These compounds have seen increased application due to their stability and suitability for various synthesis methods, providing valuable diagnostic tools (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Structural Studies

Studies on fluoropyridines have led to novel methods in organic synthesis, like the formation of difluoroboryl imidates and advancements in the metallation of π-deficient heterocyclic compounds. These findings enhance our understanding of the structural and electronic effects of fluorine substitution in heterocyclic compounds, contributing to the development of more efficient synthesis pathways (Hand & Baker, 1989).

Applications in Materials Science

The selective introduction of fluorine atoms into organic molecules, as seen with difluoromethyl and monofluoromethyl groups, is crucial in materials science. These modifications can significantly enhance the properties of materials used in various applications, from pharmaceuticals to agrochemicals (Hu, Zhang, & Wang, 2009).

Catalytic Fluorination Techniques

Catalytic fluorination, such as the transformation of 2-chloropyridine to 2-fluoropyridine, demonstrates the importance of difluoromethyl groups in developing new catalytic systems. These techniques have implications for both organic synthesis and the manufacture of pharmaceutical compounds (Cochon et al., 2010).

Propriétés

IUPAC Name |

2-(difluoromethyl)-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVMTACODJJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)

![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)

![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)

![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)